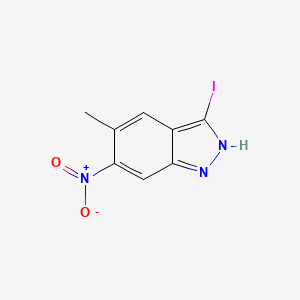

3-iodo-5-methyl-6-nitro-1H-indazole

描述

Significance of Indazole as a Privileged Heterocyclic Motif in Organic and Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. austinpublishinggroup.comnih.govacs.org This designation stems from its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. eurekaselect.combenthamdirect.comresearchgate.net Consequently, indazole derivatives have been extensively investigated and are integral components of numerous therapeutic agents. nih.govrsc.org

The pharmacological versatility of the indazole nucleus is extensive, with derivatives demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. eurekaselect.comingentaconnect.comnih.govmdx.ac.uk Several FDA-approved drugs, including Niraparib (an anti-cancer agent) and Benzydamine (an anti-inflammatory agent), feature the indazole core, underscoring its clinical significance. nih.govnih.gov The success of these established drugs continues to fuel research into novel indazole-based compounds. ingentaconnect.comnih.gov

The broad biological activity of indazoles is attributed to their unique structural and electronic properties, which allow for diverse interactions with enzymes and receptors. austinpublishinggroup.com The ability to readily functionalize the indazole ring at various positions enables chemists to fine-tune the molecule's properties to optimize potency and selectivity for specific biological targets. nih.gov

Rationale for Investigating Diversely Substituted Indazole Derivatives, with a Focus on Halogenated and Nitrated Analogues

The strategic placement of various substituents on the indazole scaffold is a key strategy in modern drug discovery. nih.gov Halogenation and nitration are particularly important modifications that can significantly influence a molecule's physicochemical and biological properties.

Halogenated Indazoles: The introduction of a halogen atom, such as iodine, at the C3-position of the indazole ring is a common and valuable synthetic transformation. chim.it Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. beilstein-journals.org The iodo group, in particular, can serve as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. chim.it For instance, 3-iodoindazoles are valuable intermediates in the synthesis of potent enzyme inhibitors. chim.it

Nitrated Indazoles: The nitro group is a strong electron-withdrawing group that can profoundly alter the electronic character of the indazole ring system. mdpi.com This modification can be crucial for modulating the reactivity and biological activity of the molecule. nih.gov Nitro-containing compounds are often investigated for their potential in areas such as anticancer and antiparasitic drug development. mdpi.com For example, 7-nitroindazole has been studied for its selective inhibition of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes. nih.gov The presence of a nitro group, as seen in compounds like 5-nitroindazole, is a key feature in molecules designed for specific inhibitory functions. drugbank.com The crystal structure of related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, has been analyzed to understand the structural impact of these substituents. nih.gov

The combination of both halogen and nitro substituents, as in 3-iodo-5-methyl-6-nitro-1H-indazole, represents a rational design strategy to create compounds with potentially unique and desirable pharmacological profiles.

Overview of Structural Features and Tautomerism in 1H-Indazole Systems

Indazole exists in different tautomeric forms, with the most common being 1H-indazole and 2H-indazole. nih.govchemicalbook.com Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a critical aspect of indazole chemistry. researchgate.netnih.gov

The 1H-indazole tautomer, characterized by the hydrogen atom being attached to the nitrogen at position 1 (N1), is generally the more thermodynamically stable and predominant form compared to the 2H-tautomer. nih.govchemicalbook.comresearchgate.net This stability difference has been confirmed through both theoretical calculations and experimental studies. chemicalbook.comsci-hub.se The 1H-form possesses a benzenoid character, while the 2H-form has a more quinoidal nature. nih.gov

An in-depth examination of the synthetic strategies for the formation of this compound and its related analogues reveals a landscape of sophisticated chemical transformations. The construction of the core indazole structure, a privileged scaffold in medicinal chemistry, is achieved through a variety of robust methods, while the specific functionalization of the ring requires precise regiochemical control. This article focuses exclusively on the methodologies for building the indazole nucleus and the specific strategies for iodination at the C3 position.

Structure

3D Structure

属性

IUPAC Name |

3-iodo-5-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-4-2-5-6(10-11-8(5)9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDWZCAMTKGVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694582 | |

| Record name | 3-Iodo-5-methyl-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586330-45-2 | |

| Record name | 3-Iodo-5-methyl-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Iodo 5 Methyl 6 Nitro 1h Indazole Derivatives

Mechanistic Studies of Halogenation Reactions on Indazole Systems

Halogenation, particularly at the C3 position of the indazole ring, is a crucial transformation for introducing a handle for further functionalization, such as cross-coupling reactions. scholaris.ca For an unsubstituted 1H-indazole, the C3 position is susceptible to electrophilic attack. The mechanism of iodination typically involves an electrophilic substitution pathway.

In the case of synthesizing 3-iodo-5-methyl-6-nitro-1H-indazole, the process would likely start from 5-methyl-6-nitro-1H-indazole. The reaction is commonly carried out using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar solvent like dimethylformamide (DMF). scholaris.ca

The mechanism proceeds as follows:

Deprotonation: The base removes the acidic proton from the N1 position of the indazole ring, forming a more nucleophilic indazolide anion.

Nucleophilic Attack: The C3 position of the indazolide anion, being electron-rich, attacks the electrophilic iodine molecule (I₂). This step is the key bond-forming step.

Protonation: Subsequent workup with a proton source regenerates the N-H bond, yielding the 3-iodo-indazole derivative.

The regioselectivity for the C3 position is a well-established characteristic of indazole reactivity.

Table 1: Conditions for Iodination of Indazole Derivatives

| Reagents | Solvent | Base | Typical Yield | Reference |

| I₂ | DMF | KOH/NaOH | Good | scholaris.ca |

| I₂ | Dioxane | KOH | Quantitative | scholaris.ca |

Transformations Involving the Nitro Group: Reduction and Further Functionalization

The nitro group at the C6 position is a powerful electron-withdrawing group and a key site for chemical modification, most commonly through reduction to an amino group. This transformation dramatically alters the electronic properties of the indazole ring and provides a nucleophilic center for further derivatization.

A standard method for the reduction of the nitro group in nitro-indazoles is the use of metal catalysts or reducing agents in an acidic or neutral medium. For instance, the reduction of 3-iodo-5-nitro-1H-indazole to 5-amino-3-iodo-1H-indazole can be effectively achieved using iron (Fe) powder in the presence of ammonium (B1175870) chloride (NH₄Cl) in a mixture of ethanol (B145695) and water at elevated temperatures. rsc.org

Reaction Scheme: 3-iodo-5-nitro-1H-indazole + Fe/NH₄Cl in EtOH/H₂O → 5-amino-3-iodo-1H-indazole

Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is another widely employed method for this transformation.

The resulting amino group is a versatile functional handle. It can undergo a wide range of reactions, including:

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be substituted by various nucleophiles (Sandmeyer reaction).

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow for the introduction of diverse substituents, enabling the synthesis of a wide array of derivatives for various applications.

Table 2: Reagents for Nitro Group Reduction on Indazole Ring

| Reagent | Solvent System | Key Features | Reference |

| Fe / NH₄Cl | Ethanol / Water | Cost-effective, suitable for laboratory scale | rsc.org |

| H₂ / Pd-C | Ethanol / Methanol | Clean reaction, high yield | |

| Sodium Borohydride | Ethanol | Mild reducing agent |

Reactivity of the Methyl Group for Further Derivatization

The methyl group at the C5 position, while generally less reactive than the other functional groups on the ring, can be a site for derivatization, primarily through oxidation reactions. The benzylic-like position of the methyl group on the aromatic indazole core makes it susceptible to oxidation under specific conditions.

Oxidation of the methyl group can lead to the formation of a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions employed. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium can typically oxidize the methyl group to a carboxylic acid (5-carboxy-3-iodo-6-nitro-1H-indazole). This introduces a new functional group that can participate in esterification, amidation, or other carboxylic acid-specific reactions.

The presence of the electron-withdrawing nitro group ortho to the methyl group can influence the reactivity of the benzylic protons, potentially making them more acidic and susceptible to certain base-catalyzed reactions, although this is less common compared to oxidation.

Investigation of Cross-Coupling Reactions at the Iodo-Substituted Position

The carbon-iodine bond at the C3 position is the most versatile site on the this compound molecule for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it more reactive in the oxidative addition step of catalytic cycles, which is often the rate-determining step. researchgate.net

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for forming C-C bonds. The 3-iodoindazole derivative can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly efficient for creating biaryl structures, which are common motifs in pharmacologically active compounds. The reactivity in Suzuki couplings generally follows the trend I > Br > Cl. researchgate.net

Sonogashira Coupling: This reaction allows for the formation of a C(sp)-C(sp²) bond by coupling the 3-iodoindazole with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This provides access to 3-alkynylindazole derivatives. nih.govmasterorganicchemistry.com

Other cross-coupling reactions such as Heck, Stille, and Buchwald-Hartwig amination can also be envisioned at this position, further highlighting the synthetic utility of the iodo-substituent. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. unacademy.com

Table 3: Common Cross-Coupling Reactions for 3-Iodoindazoles

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | C-C (Aryl/Heteroaryl) | nih.govnih.gov |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C-C (Alkynyl) | nih.govmasterorganicchemistry.com |

Exploration of Electrophilic and Nucleophilic Reactions on the Indazole Core

The indazole ring itself is an aromatic system that can undergo both electrophilic and nucleophilic reactions. The reactivity is dictated by the inherent electronic nature of the fused heterocyclic system and the influence of its substituents.

Nucleophilic Reactions: The indazole core contains two nitrogen atoms, and the N1-H is acidic, making it prone to reactions with electrophiles after deprotonation. N-alkylation is a common reaction, which can lead to a mixture of N1 and N2 alkylated products. nih.govrsc.org The regioselectivity of alkylation is influenced by the reaction conditions (base, solvent) and the nature of the substituents on the indazole ring. nih.govresearchgate.net For instance, in 6-nitroindazole, methylation under neutral conditions favors the N2-methyl derivative, while under acidic conditions, the N1-methyl derivative is the sole product. rsc.org

Electrophilic Reactions: The indazole ring can undergo electrophilic substitution on the benzene (B151609) portion of the molecule. The directing effects of the existing substituents (5-methyl, 6-nitro) would govern the position of a new incoming electrophile. The methyl group is an ortho, para-director, while the nitro group is a meta-director. Their combined influence would likely direct further electrophilic substitution to the C4 or C7 positions, though the strong deactivating effect of the nitro group generally makes such reactions challenging.

A notable electrophilic reaction involving the nitrogen of the indazole ring is the reaction with formaldehyde (B43269). In acidic media, 5-nitro- and 6-nitro-1H-indazoles react with formaldehyde to yield N1-hydroxymethyl derivatives. nih.govacs.org This reaction proceeds via the attack of the indazole nitrogen on the protonated formaldehyde. nih.govacs.org

Computational Chemistry and Molecular Modeling of 3 Iodo 5 Methyl 6 Nitro 1h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into various chemical phenomena. For 3-iodo-5-methyl-6-nitro-1H-indazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are instrumental in elucidating its electronic characteristics, tautomeric preferences, and reactivity.

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this structure include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In substituted indazoles, the nature and position of substituents significantly influence this energy gap. The presence of the electron-withdrawing nitro group (-NO₂) at the 6-position and the iodo group (-I) at the 3-position on the indazole ring of this compound is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity and electrophilicity. For instance, studies on similar nitro-substituted heterocyclic compounds have demonstrated that the introduction of a nitro group can dramatically decrease the HOMO-LUMO gap. nih.gov

Charge distribution , often analyzed using methods like Mulliken population analysis, reveals the partial atomic charges within the molecule. wikipedia.orgchemrxiv.orgamazonaws.comlibretexts.org This information is crucial for understanding electrostatic interactions, identifying potential sites for nucleophilic and electrophilic attack, and predicting intermolecular interactions. In this compound, the electronegative nitrogen and oxygen atoms of the nitro group, as well as the nitrogen atoms of the indazole ring, are expected to carry partial negative charges. Conversely, the carbon atoms attached to these electronegative groups and the hydrogen atoms will likely exhibit partial positive charges. DFT calculations on the related compound 3-iodo-6-methyl-5-nitro-1H-indazole have shown a reduced electron density at the C4 position, which is consistent with the electron-withdrawing effects of the substituents. acs.org

| Parameter | Predicted Influence of Substituents on this compound |

| HOMO Energy | Likely lowered due to the inductive and resonance effects of the nitro and iodo groups. |

| LUMO Energy | Significantly lowered by the strongly electron-withdrawing nitro group. |

| HOMO-LUMO Gap | Expected to be relatively small, indicating high reactivity and potential for charge transfer. |

| Charge on Nitro Group | Oxygen and nitrogen atoms will carry significant negative charge. |

| Charge on Indazole Ring | Nitrogen atoms will be partially negative; carbon atoms will have varying partial charges. |

This table presents predicted trends based on established principles of physical organic chemistry and computational studies on analogous compounds.

Prediction of Tautomeric Stability and Preference

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. researchgate.net The relative stability of these tautomers is a critical factor as it can significantly affect the compound's biological activity and chemical reactivity.

DFT calculations are a reliable method for predicting the preferred tautomeric form by comparing the calculated total energies of the different tautomers. researchgate.netmdpi.comnih.gov For most unsubstituted and substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. mdpi.comnih.gov This preference is attributed to the benzenoid character of the 1H-form, which is generally more stable than the quinonoid structure of the 2H-form. nih.gov

In the case of this compound, the substituents are expected to influence the tautomeric equilibrium. The methyl group at the 5-position is a weak electron-donating group, while the nitro group at the 6-position is strongly electron-withdrawing. The iodo group at the 3-position also exerts an electron-withdrawing inductive effect. Computational studies on other substituted indazoles suggest that while substituents can modulate the energy difference between the tautomers, the 1H-form generally remains the more stable isomer in the gas phase and in non-polar solvents. researchgate.net

| Tautomer | General Stability Trend for Indazoles | Predicted Stability for this compound |

| 1H-Indazole | Generally the most stable tautomer (benzenoid structure). | Predicted to be the more stable tautomer. |

| 2H-Indazole | Generally less stable than the 1H-tautomer (quinonoid structure). | Predicted to be the less stable tautomer. |

This table is based on extensive computational and experimental data for a wide range of indazole derivatives.

Mechanistic Insights into Reaction Pathways

Quantum chemical calculations can be employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, this approach can provide insights into its synthesis and subsequent derivatization reactions.

For example, the synthesis of this compound likely involves the iodination and nitration of a methyl-indazole precursor. DFT studies can model these electrophilic substitution reactions to predict the regioselectivity, which is often in good agreement with experimental outcomes. Furthermore, the 3-iodo substituent is a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions. Computational studies can model the catalytic cycles of these reactions to understand the role of the catalyst, ligands, and reaction conditions.

Additionally, the reaction of nitroindazoles with nucleophiles can be investigated. A study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) in acidic conditions used DFT calculations to support the proposed mechanism, demonstrating the utility of computational methods in understanding the reactivity of this class of compounds. mdpi.comacs.org For this compound, computational modeling could explore pathways such as nucleophilic aromatic substitution, where a nucleophile displaces the nitro or iodo group, or reactions involving the reduction of the nitro group to an amino group, which is a common transformation in the synthesis of bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.

Development and Validation of 2D-QSAR Models

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and electronic descriptors.

The development of a 2D-QSAR model for a series of indazole derivatives, including this compound, would typically involve the following steps:

Data Set Preparation: A dataset of indazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values for kinase inhibition) is compiled. The dataset is usually divided into a training set for model development and a test set for model validation. mdpi.com

Descriptor Calculation: A large number of 2D descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a linear equation that relates a selection of descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive ability on the external test set (pred_R²). mdpi.comresearchgate.net

While no specific 2D-QSAR study for this compound is available, numerous studies on other indazole-based inhibitors, such as those targeting kinases, have been published. researchgate.netnih.gov These studies often identify the importance of descriptors related to molecular size, shape, and electronic properties for biological activity.

| 2D-QSAR Step | Description | Example Descriptors for Indazoles |

| Data Collection | Gather a series of indazole analogs with measured biological activity (e.g., IC₅₀). | A series of indazole-based kinase inhibitors. |

| Descriptor Calculation | Compute molecular properties from the 2D structure. | Molecular Weight, LogP, Molar Refractivity, Kier & Hall indices. |

| Model Generation | Use statistical methods (e.g., MLR) to create a predictive equation. | pIC₅₀ = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... |

| Model Validation | Assess the model's statistical significance and predictive power. | R² > 0.6, q² > 0.5, pred_R² > 0.5 are generally considered acceptable. |

This table outlines the general workflow for developing a 2D-QSAR model.

Application of 3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR by considering the 3D structure of the molecules and their relative alignment. nih.govdrugdesign.org These methods are particularly powerful as they can provide a visual interpretation of the structure-activity relationship in the form of 3D contour maps.

Common 3D-QSAR methodologies include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). imist.maresearchgate.netnih.gov

CoMFA calculates the steric and electrostatic interaction fields of the aligned molecules with a probe atom on a 3D grid.

CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more detailed analysis of intermolecular interactions.

The application of 3D-QSAR to a series of indazole inhibitors would involve:

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or a pharmacophore model. This is a critical step for the success of a 3D-QSAR study.

Field Calculation: The steric, electrostatic, and other relevant fields are calculated for each molecule.

PLS Analysis: PLS is used to correlate the variations in the field values with the variations in biological activity.

Contour Map Visualization: The results are visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates that bulky substituents are favored in that region, while a red contour in an electrostatic map might indicate that electronegative groups are disfavored.

3D-QSAR studies on various heterocyclic inhibitors have successfully guided the design of more potent compounds by providing a clear 3D picture of the structural requirements for activity. researchgate.netimist.mairjweb.com For this compound and its analogs, a 3D-QSAR model could reveal the importance of the spatial arrangement of the iodo, methyl, and nitro groups for interaction with a biological target.

| 3D-QSAR Method | Fields Analyzed | Output |

| CoMFA | Steric and Electrostatic | 3D contour maps showing favored/disfavored regions for bulky and charged groups. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | More detailed 3D contour maps for a wider range of intermolecular interactions. |

This table compares the two most common 3D-QSAR methodologies.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other macromolecule. nih.govmdpi.com The primary goal of molecular docking is to forecast the binding mode and affinity of the ligand-receptor complex. numberanalytics.com This is achieved by sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov For this compound, molecular docking can be instrumental in identifying potential biological targets and understanding the key intermolecular interactions that govern its binding.

A hypothetical molecular docking study of this compound would commence with the preparation of both the ligand and the target receptor. The three-dimensional structure of the ligand would be generated and optimized to its lowest energy conformation. The receptor structure would typically be obtained from a protein database like the Protein Data Bank (PDB). mdpi.com Software such as AutoDock is commonly employed for such studies. nih.govspringernature.com The process involves defining a grid box that encompasses the active site of the receptor, where the ligand is likely to bind. The docking algorithm then explores various poses of the ligand within this grid, calculating the binding energy for each. researchgate.net

The results of a docking simulation provide a wealth of information, including the binding affinity (often expressed in kcal/mol), the predicted binding pose, and the specific interactions formed between the ligand and the amino acid residues of the receptor. These interactions can include hydrogen bonds, halogen bonds (given the iodine atom), hydrophobic interactions, and van der Waals forces. For this compound, the nitro group could act as a hydrogen bond acceptor, while the iodine atom could participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design. The methyl group can contribute to hydrophobic interactions, and the indazole ring itself can engage in various non-covalent contacts.

A hypothetical data table summarizing the results of a molecular docking simulation of this compound with a putative protein kinase target is presented below.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | ||

| Hydrogen Bonds | Lys72, Asp184 | Donor-Acceptor | |

| Halogen Bond | Gly75 (backbone) | Iodine-Oxygen | |

| Hydrophobic Interactions | Val57, Ala80, Leu135 | Alkyl-Alkyl/Aryl | |

| van der Waals Contacts | Ile55, Pro133 | Non-specific |

This table is interactive. Click on the headers to sort the data.

Such a detailed prediction of the binding mode can guide the rational design of more potent and selective analogs of this compound for a specific biological target.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of their interactions over time. numberanalytics.comparssilico.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of their movements. numberanalytics.com This allows for the assessment of the conformational stability of both the ligand and the receptor, as well as the persistence of key intermolecular interactions. parssilico.com

Following a promising result from molecular docking, the predicted complex of this compound and its receptor would be subjected to an MD simulation. This is typically performed using software packages like GROMACS or AMBER. upc.eduyoutube.com The simulation begins by placing the complex in a box of solvent molecules (usually water) and adding ions to neutralize the system and mimic physiological conditions. The system is then energy-minimized to remove any steric clashes. Subsequently, the system is gradually heated and equilibrated before the production MD run, which can span from nanoseconds to microseconds, depending on the process being studied. mdpi.com

A more rigorous method for estimating binding affinity, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be applied to the MD trajectory. computabio.comnih.gov This approach calculates the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy.

A hypothetical summary of MD simulation results for the this compound-protein kinase complex is presented in the table below.

| Analysis Metric | Result | Interpretation |

| Simulation Time | 100 ns | |

| Average RMSD (Protein) | 1.8 Å | High structural stability of the receptor. |

| Average RMSD (Ligand) | 0.9 Å | The ligand remains stably bound in the active site. |

| Average RMSF (Active Site) | 0.7 Å | Low fluctuation, indicating a rigid binding pocket. |

| Hydrogen Bond Occupancy (Lys72) | 85% | A stable and persistent hydrogen bond. |

| MM/GBSA Binding Free Energy | -45.2 kcal/mol | Favorable binding affinity. |

This table is interactive. Click on the headers to sort the data.

These dynamic insights are crucial for validating the docking predictions and for a deeper understanding of the factors contributing to the binding affinity and stability of this compound with its potential biological target.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise isomeric and positional arrangement of atoms within the 3-iodo-5-methyl-6-nitro-1H-indazole molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum, the protons of the indazole core and the methyl group would exhibit characteristic chemical shifts. For instance, in related nitro-indazole derivatives, the protons on the aromatic ring resonate at distinct frequencies, allowing for their specific assignment. nih.gov The methyl protons would appear as a singlet, with its exact chemical shift influenced by the electronic effects of the nitro and iodo substituents.

Similarly, ¹³C NMR spectroscopy provides a unique signal for each carbon atom in the molecule, confirming the carbon framework. The positions of the signals are indicative of the type of carbon (aromatic, methyl) and its local electronic environment. The application of two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would further solidify the structural assignment by revealing correlations between protons and their directly attached carbons (HSQC) and correlations between protons and carbons separated by two or three bonds (HMBC). These correlations are crucial for definitively placing the iodo, methyl, and nitro groups on the indazole ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The expected monoisotopic mass of this compound (C₈H₆IN₃O₂) is approximately 302.95047 g/mol . epa.gov HRMS can measure this mass with high accuracy, providing strong evidence for the molecular formula.

Under electron impact (EI) or other ionization techniques, the molecule will fragment in a characteristic manner. The analysis of these fragments can help to piece together the structure of the parent molecule. For instance, the loss of the nitro group (NO₂) or the iodine atom would result in fragment ions with specific mass-to-charge ratios (m/z). The observation of these and other characteristic fragments would further corroborate the proposed structure. While detailed fragmentation pathways for this specific molecule are not widely published, the principles of mass spectral fragmentation of nitroaromatic and iodo-substituted heterocyclic compounds are well-understood.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₈H₆IN₃O₂ |

| Average Mass | 303.059 g/mol epa.gov |

| Monoisotopic Mass | 302.95047 g/mol epa.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and characteristic, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-N stretching vibrations and the aromatic C=C ring stretching vibrations would also be present in the fingerprint region of the spectrum (below 1600 cm⁻¹). The C-I stretching vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹.

The presence and positions of these absorption bands in the IR spectrum provide compelling evidence for the functional groups present in this compound.

Table 2: Expected Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indazole) | Stretch | 3400-3200 |

| C-H (aromatic) | Stretch | 3100-3000 |

| NO₂ (nitro) | Asymmetric Stretch | 1550-1500 |

| NO₂ (nitro) | Symmetric Stretch | 1350-1300 |

| C=C (aromatic) | Ring Stretch | ~1600-1450 |

| C-I | Stretch | 600-500 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the connectivity of the atoms and the substitution pattern on the indazole ring. It would reveal the planarity of the bicyclic indazole system and the orientation of the iodo, methyl, and nitro substituents relative to the ring.

While the specific crystal structure of this compound is not publicly available, data from a closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, provides insight into the type of information that can be obtained. researchgate.net For this analog, the crystal system was determined to be monoclinic with a P2₁/n space group. researchgate.net The analysis revealed that the indazole system is essentially planar. researchgate.net Similar detailed structural parameters would be expected from an X-ray crystallographic analysis of this compound. This would include precise measurements of the C-I, C-N(O₂), and C-C(H₃) bond lengths and the various bond angles within the molecule, providing the ultimate proof of its structure.

Table 3: Illustrative Crystallographic Data from an Analogous Compound (3-chloro-1-methyl-5-nitro-1H-indazole)

| Parameter | Value researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

Applications of the Indazole Scaffold in Broader Chemical Research and Development

Utilization of Indazole Derivatives as Chemical Probes for Biological Pathways

Indazole derivatives have emerged as powerful tools for dissecting biological pathways, largely due to their prevalence in a multitude of biologically active compounds. researchgate.net Their molecular shape and electrostatic properties are crucial for recognition and interaction with enzymes and receptors, making them ideal frameworks for developing selective inhibitors and modulators. austinpublishinggroup.com In medicinal chemistry, the indazole scaffold is frequently employed to design potent kinase inhibitors, a critical class of therapeutics, particularly in oncology.

The versatility of the indazole ring allows for structural modifications that can fine-tune the potency and selectivity of these molecules for specific biological targets. researchgate.net Compounds such as Pazopanib and Axitinib are prime examples of indazole-containing drugs that function as tyrosine kinase inhibitors, playing a significant role in cancer therapy. nih.govmdpi.com These molecules act as chemical probes to investigate the roles of specific kinases in cell signaling and disease progression. Furthermore, indazole derivatives have been developed as antagonists for receptors like the 5-HT3 receptor, as seen with Granisetron, which is used to manage chemotherapy-induced nausea, thereby helping to probe the mechanisms of emesis. nih.gov The development of these agents underscores the importance of the indazole scaffold in creating targeted probes to explore and understand complex biological functions.

Table 1: Examples of Indazole-Based Drugs as Biological Probes

| Compound Name | Biological Target(s) | Therapeutic Application |

|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | Anticancer mdpi.com |

| Axitinib | VEGFR | Anticancer nih.gov |

| Niraparib | PARP Inhibitor | Anticancer researchgate.net |

| Benzydamine | Anti-inflammatory | Pain Relief researchgate.net |

| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic nih.gov |

Indazoles as Key Intermediates in the Total Synthesis of Complex Natural Products and Synthetic Targets

The indazole ring is not only a pharmacophore but also a versatile building block in synthetic organic chemistry. nih.gov Its robust aromatic nature and the presence of reactive sites allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. researchgate.net Functionalized indazoles, such as those bearing iodo-substituents, are particularly useful as they can readily participate in transition metal-catalyzed cross-coupling reactions like Suzuki and Heck reactions. google.com These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which are essential steps in building elaborate molecular structures.

While indazole-containing natural products are relatively rare, their unique structures have made them attractive targets for total synthesis. nih.govresearchgate.net The synthesis of these compounds often relies on the strategic construction and subsequent elaboration of an indazole core. For instance, the synthesis of nigellicine, a rare indazole alkaloid, showcases the utility of synthetic strategies centered around the formation of the indazole system. nih.gov In the realm of pharmaceutical synthesis, indazole intermediates are critical. The manufacturing of complex drugs like Pazopanib involves key steps that rely on pre-functionalized indazole building blocks, demonstrating the scaffold's importance in accessing medicinally relevant and structurally complex synthetic targets. researchgate.net

Table 2: Indazole Intermediates in the Synthesis of Complex Molecules

| Target Molecule | Key Indazole Intermediate | Key Transformation Type |

|---|---|---|

| Pazopanib | N,2,3-trimethyl-2H-indazol-6-amine | Coupling Reactions researchgate.net |

| Axitinib | Substituted 1H-indazole | Multi-step functionalization nih.gov |

| Nigellicine | Indazole-based precursor | Heterocycle formation/elaboration nih.gov |

| Pyridinyl-vinyl-indazoles | 3-iodo-6-nitro-1H-indazole | Heck reaction google.com |

Role of Indazole Derivatives in Developing Novel Catalytic Systems

The application of indazole derivatives extends into the field of catalysis, where they can serve as ligands for transition metals or as components of organocatalytic systems. The nitrogen atoms within the indazole ring can coordinate with metal centers, influencing the catalyst's stability, activity, and selectivity. The development of efficient methods for the direct functionalization of the indazole ring itself often relies on catalysis. researchgate.net

Transition-metal catalysis, particularly with palladium, copper, and rhodium, is widely used for reactions such as arylation, alkylation, and C-H activation on the indazole scaffold. nih.govresearchgate.net In these processes, indazole derivatives can be both the substrate and part of the ligand system that modulates the metal catalyst's properties. For example, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing complex indazole derivatives, and the efficiency of these reactions can be enhanced by specialized phosphine ligands. google.com Furthermore, recent research has focused on using metal complexes incorporating indazole-based ligands to catalyze a variety of organic transformations, opening new avenues for synthetic methodology. researchgate.net The interplay between indazole chemistry and catalysis is thus a dynamic area, driving the creation of both novel indazole-containing molecules and new catalytic tools. nih.govresearchgate.net

Table 3: Catalytic Systems for the Functionalization of Indazoles

| Reaction Type | Metal Catalyst | General Role of Indazole |

|---|---|---|

| Arylation | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Substrate (e.g., 3-iodoindazole) researchgate.net |

| C-H Activation | Rh(III)/Cu(II) | Substrate for direct functionalization nih.gov |

| Alkenylation | Pd(OAc)₂ | Substrate for Heck-type reactions researchgate.netgoogle.com |

| N-N Bond Formation | Cu(OAc)₂ | Substrate for cyclization reactions nih.gov |

Future Directions and Emerging Research Avenues for Substituted Indazoles

Development of Highly Stereoselective and Regioselective Synthetic Routes

The precise control of substituent placement on the indazole ring is critical for modulating biological activity. The development of synthetic routes that are both highly regioselective and stereoselective is a primary focus of current research.

Regioselectivity: The N-alkylation of the indazole ring often results in a mixture of N-1 and N-2 isomers, posing significant purification challenges. nih.govbeilstein-journals.org Research has shown that the choice of base and solvent system can profoundly influence the regiochemical outcome. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity. nih.gov Conversely, employing substrates with electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups, can lead to excellent N-2 regioselectivity. nih.gov

Recent methodologies have focused on one-pot procedures to enhance efficiency. A mild, one-pot condensation followed by a Cadogan reductive cyclization has been developed for the regioselective synthesis of 2H-indazoles from readily available starting materials. nih.govorganic-chemistry.org This approach avoids harsh conditions and simplifies the isolation process, making it highly valuable for creating diverse indazole libraries. organic-chemistry.org Palladium-catalyzed reactions also offer a direct and operationally simple method for synthesizing 2-aryl-substituted 2H-indazoles. organic-chemistry.org

Stereoselectivity: The creation of chiral centers, particularly C3-quaternary stereocenters, in the indazole core is a significant challenge. Copper hydride (CuH) catalysis has emerged as a powerful tool for the highly C3-selective and enantioselective allylation of 1H-indazoles. mit.edu This method allows for the synthesis of a variety of C3-allyl-1H-indazoles with quaternary chiral centers in high enantiomeric excess. mit.edu Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism, suggesting that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. mit.edu

| Method | Selectivity | Key Features | Research Finding |

| NaH in THF | N-1 Regioselective | Optimized for N-1 alkylation. | Achieves >99% N-1 regioselectivity for various C-3 substituted indazoles. nih.gov |

| Cadogan Reductive Cyclization | N-2 Regioselective | Mild, one-pot synthesis of 2H-indazoles. | Efficiently produces structurally diverse 2H-indazoles in moderate to excellent yields. organic-chemistry.org |

| Copper Hydride Catalysis | C-3 Enantioselective | Creates C3-quaternary chiral centers. | Produces C3-allyl-1H-indazoles with high levels of enantioselectivity. mit.edu |

| Pd-Catalyzed Amination | Regioselective | Functionalizes unprotected benzo-fused heterocycles. | Allows for flexible and efficient modification of the indazole scaffold. researchgate.net |

Exploration of Unconventional Reactivity and Transformation Pathways

Moving beyond traditional functionalization, researchers are exploring novel chemical transformations to access previously unattainable indazole derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has opened new avenues for the direct C-H functionalization of heterocycles. This approach has been successfully applied to the C3-amidation of 2H-indazoles, a reaction that traditionally required harsh conditions and pre-functionalized substrates. acs.org Using an inexpensive organic photocatalyst, this metal-free method allows for the direct installation of amide groups, which are crucial functionalities in many drug molecules. acs.orgacs.org Mechanistic studies indicate the involvement of an amidyl radical intermediate. acs.org

N-Oxide Chemistry: 2H-Indazole N-oxides, once considered mere byproducts, are now being investigated as valuable synthetic intermediates. nih.gov An interrupted Cadogan/Davis-Beirut reaction allows for the synthesis and isolation of these N-oxides under mild conditions. nih.gov These compounds serve as direct evidence for competent oxygenated intermediates in classical reductive cyclization reactions and open pathways to underutilized classes of N-oxide heterocycles with potential biological activity. nih.govethz.ch

Aryne Chemistry: The [3+2] dipolar cycloaddition of arynes with in situ generated diazo compounds (from N-tosylhydrazones) provides a rapid and efficient route to 3-substituted indazoles under mild conditions. acs.org This method expands the toolkit for constructing the indazole core with diverse substituents.

Integration of Machine Learning and AI for Predictive Chemistry in Indazole Design

The vastness of chemical space necessitates computational tools to guide and accelerate the discovery of new molecules. Artificial intelligence (AI) and machine learning (ML) are becoming transformative in drug design. researchgate.net

Predictive Modeling: AI models can now predict potential sites for chemical modification on complex molecules like indazoles. ethz.ch By analyzing vast datasets of chemical reactions, these models can identify which positions on the indazole scaffold are most likely to react, thereby guiding synthetic efforts and reducing trial-and-error experimentation. ethz.ch For instance, AI can predict the outcome of reactions like borylation, which activates hydrocarbon scaffolds for further functionalization. ethz.ch

De Novo Design: Generative AI models are capable of designing entirely new molecules with desired properties. youtube.comyoutube.com These models, often based on graph neural networks or variational autoencoders, can learn the underlying "grammar" of chemical structures from existing data and then generate novel indazole derivatives optimized for specific biological targets or pharmacokinetic profiles. youtube.comyoutube.com This approach has the potential to dramatically shorten the timeline for identifying promising lead compounds. youtube.com

Accelerating Synthesis and Optimization: The combination of AI with laboratory automation creates a powerful, closed-loop system for drug discovery. ethz.ch AI can propose the most efficient synthetic route to a target indazole, which can then be executed by automated platforms. ethz.ch The results are fed back into the model, allowing for iterative improvement and rapid optimization of both the molecule's properties and its synthesis. youtube.commdpi.com

| AI/ML Application | Function | Impact on Indazole Research | Supporting Evidence |

| Predictive Models | Predicts reaction sites and properties. | Guides synthetic strategy and prioritizes experiments. | AI models can reliably predict sites for chemical modification on drug molecules. ethz.ch |

| Generative Models | Designs novel molecules with desired features. | Accelerates the discovery of new indazole-based drug candidates. | Deep generative models can generate realistic and complex compounds with specific properties. youtube.com |

| Automated Synthesis | Combines AI with robotic platforms for synthesis. | Increases the efficiency and sustainability of chemical synthesis. | The combination of AI and lab automation has enormous potential to streamline chemical production. ethz.ch |

| Docking & Scoring | Improves prediction of protein-ligand binding. | Enhances the accuracy of virtual screening for new indazole-based inhibitors. | ML can compensate for shortcomings in docking theories by learning from experimental data. mdpi.com |

Advanced Mechanistic Investigations of Indazole-Mediated Chemical and Biological Processes

A fundamental understanding of reaction mechanisms and biological interactions is crucial for the rational design of new indazole derivatives.

Chemical Processes: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. DFT studies have provided detailed insights into the regioselectivity of indazole alkylation, suggesting that chelation mechanisms involving the cation and non-covalent interactions drive the formation of N-1 or N-2 products, respectively. beilstein-journals.org Similarly, DFT calculations have supported a radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov These computational investigations, when combined with experimental studies like radical trapping experiments, provide a comprehensive picture of the transformation pathway. acs.orgresearchgate.net

Biological Processes: Elucidating the precise mechanism by which indazole-based drugs exert their effects is a key area of research. Many indazole derivatives function as kinase inhibitors, and understanding their binding modes within the ATP-binding pocket is essential for designing more potent and selective compounds. nih.govnih.gov For example, derivatives of 3-iodo-6-nitro-1H-indazole are used in the synthesis of selective Aurora kinase inhibitors. chemicalbook.com The nitro group can undergo bioreduction to form reactive species, while the iodine and methyl groups influence binding affinity and specificity. Advanced techniques such as X-ray crystallography and computational docking are used to visualize and model these interactions, guiding the structure-activity relationship (SAR) studies needed for drug optimization. nih.gov

常见问题

Q. What are the standard synthetic routes for preparing 3-iodo-5-methyl-6-nitro-1H-indazole?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Nitro group introduction : Nitration of 5-methyl-1H-indazole using fuming HNO₃ in H₂SO₄ at 0–5°C .

- Iodination : Electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60°C, leveraging the directing effects of the methyl and nitro groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields pure product.

Reference Table :

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70 | Sagitullina et al. (2012) |

| Iodination | ICl, AcOH, 60°C | 50–55 | Lukin et al. (2006) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃ (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).

- FTIR : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C–I bonds (~500 cm⁻¹) .

- HRMS : Validate molecular weight (expected [M+H]⁺ = 318.9532).

Q. How is X-ray crystallography applied to determine the structure of nitroindazole derivatives?

- Methodological Answer :

- Use SHELXT (Sheldrick, 2015) for automated space-group determination from single-crystal data .

- Refinement via SHELXL includes anisotropic displacement parameters for heavy atoms (e.g., iodine) and validation of hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Iterative refinement : Cross-validate NMR/IR data with X-ray coordinates using PLATON or OLEX2 to check for disorder or twinning .

- Case example : If NMR suggests a planar nitro group but X-ray shows a tilted geometry, confirm via DFT calculations (e.g., Gaussian09) to assess energy barriers .

Q. What strategies optimize regioselectivity during iodination of nitroindazoles?

- Methodological Answer :

- Directing groups : Use methyl or nitro groups to block undesired positions. For example, the 5-methyl group in 5-methyl-6-nitroindazole directs iodination to C3 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, improving yields by 10–15% .

Q. How to handle poor diffraction quality in crystallography for halogenated indazoles?

- Methodological Answer :

- Cryocooling : Collect data at 100 K to reduce thermal motion.

- Twinned crystals : Use SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Heavy-atom refinement : Prioritize iodine atoms in SHELXL to stabilize the model .

Q. What are the implications of conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives.

- Off-target screening : Use kinase profiling panels to identify non-specific binding (e.g., ATP-competitive artifacts) .

Data Contradiction & Validation

Q. How to address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Reaction monitoring : Use LC-MS or TLC to track intermediates. For example, incomplete nitration due to temperature fluctuations reduces iodination efficiency .

- Batch analysis : Compare yields across ≥3 independent syntheses to establish reproducibility.

Q. What protocols ensure reliable interpretation of nitro group reactivity in medicinal chemistry assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。